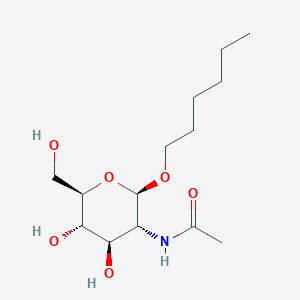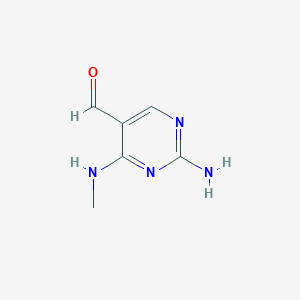
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its ability to interact with biological membranes and proteins, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a hexyl alcohol with 2-acetamido-2-deoxy-D-glucose. The reaction is carried out under acidic conditions, often using a catalyst such as trifluoromethanesulfonic acid (TfOH) to promote the formation of the glycosidic bond . The reaction mixture is then purified through column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hexylamine derivative.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of hexyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl aldehyde or carboxylic acid.
Reduction: Formation of hexyl 2-acetamido-2-deoxy-beta-D-glucopyranosylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of complex carbohydrates and glycoproteins.
Biology: Employed in the study of cell membrane interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the formulation of personal care products and cosmetics due to its surfactant properties
Mechanism of Action
The mechanism of action of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can bind to proteins, affecting their folding and stability. These interactions are mediated by the hydrophobic hexyl chain and the hydrophilic glucopyranoside moiety, which allows the compound to interact with both lipid and aqueous environments .
Comparison with Similar Compounds
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds, such as:
2-Acetamido-2-deoxy-D-glucose (GlcNAc): A monosaccharide derivative used in the synthesis of glycoproteins and glycolipids.
2-Acetamido-2-deoxy-D-galactose (GalNAc): Another monosaccharide derivative with similar applications in glycoscience.
2-Acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones: Compounds used as inhibitors of human OGA and HexB enzymes
This compound is unique due to its surfactant properties, which make it particularly useful in applications involving membrane interactions and protein stabilization .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQSNDGHZWMGCA-DHGKCCLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)



![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)
![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)



![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)

